Potassium 5-aminoisoxazol-3-olate

Description

Overview of Five-Membered O,N-Heterocycles in Advanced Organic Chemistry

Five-membered heterocyclic compounds, cyclic structures containing at least one atom other than carbon within a five-atom ring, are fundamental building blocks in organic chemistry. fiveable.me Those incorporating both oxygen and nitrogen, such as isoxazoles and oxazoles, are of particular importance due to their prevalence in natural products and pharmaceuticals. mdpi.com The presence of these heteroatoms imparts distinct chemical properties, influencing the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. fiveable.menih.gov

The unique physicochemical properties of five-membered heterocycles, including their ability to participate in hydrogen bonding and aromatic stacking interactions, make them crucial motifs in drug design. nih.gov Their incorporation into molecular structures can enhance metabolic stability, solubility, and bioavailability, all critical factors in the development of effective therapeutic agents. nih.gov Consequently, the study of these heterocycles remains a vibrant area of research in medicinal chemistry. nih.gov

Table 1: Comparison of Key Five-Membered O,N-Heterocycles

| Heterocycle | Structure | Aromaticity | Key Features |

| Isoxazole (B147169) | Contains adjacent oxygen and nitrogen atoms | Aromatic | Electron-rich, versatile synthetic intermediate wikipedia.org |

| Oxazole (B20620) | Contains oxygen and nitrogen separated by a carbon | Aromatic, but less so than thiazoles | Weak base, participates in Diels-Alder reactions wikipedia.org |

| Thiazolidine-2,4-diones | Non-aromatic, derived from thiazole | Non-aromatic | Acts as a hydrogen bond donor/acceptor nih.gov |

Historical Development and Contemporary Relevance of Isoxazole Chemistry

The exploration of isoxazole chemistry has a rich history, with the first synthesis of an isoxazole derivative being a significant milestone in heterocyclic chemistry. nih.gov Since their initial discovery, the field has evolved considerably, driven by the recognition of the isoxazole scaffold's broad therapeutic potential. nih.govrsc.org Early research focused on understanding the fundamental reactivity and properties of the isoxazole ring.

In contemporary organic chemistry, isoxazoles are recognized as "privileged structures" due to their frequent appearance in biologically active compounds. rsc.orgnih.gov The isoxazole nucleus is a key component in a number of commercially available drugs, highlighting its importance in pharmaceutical development. wikipedia.orgresearchgate.net Modern synthetic methodologies have greatly expanded the accessibility and diversity of isoxazole derivatives. rsc.orgnih.gov Techniques such as 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-diketones are cornerstone methods for their synthesis. wikipedia.org

The contemporary relevance of isoxazole chemistry is underscored by its wide range of applications. Isoxazole derivatives have been shown to exhibit a remarkable spectrum of biological activities. nih.govrsc.org This versatility has spurred ongoing research into the design and synthesis of novel isoxazole-containing molecules with tailored properties for various therapeutic targets. rsc.orgnih.gov

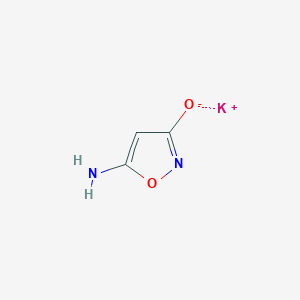

Structural Framework of Potassium 5-Aminoisoxazol-3-olate within the Isoxazole Class

Potassium 5-aminoisoxazol-3-olate is a specific salt derivative of the isoxazole family. Its core structure consists of the fundamental five-membered isoxazole ring. Key substitutions on this ring define its unique character. An amino group (-NH₂) is attached at the 5-position of the ring, and an olate (-O⁻) functional group, stabilized by a potassium counter-ion (K⁺), is present at the 3-position.

The structural framework of this compound provides multiple sites for potential chemical reactions. The amino group can undergo various transformations, and the olate can participate in reactions typical of an alkoxide. This multifaceted reactivity, combined with the inherent properties of the isoxazole core, makes Potassium 5-aminoisoxazol-3-olate a valuable precursor in the synthesis of more complex isoxazole derivatives.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

potassium;5-amino-1,2-oxazol-3-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2.K/c4-2-1-3(6)5-7-2;/h1H,4H2,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUGRHVHMHRUCU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1[O-])N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Potassium 5 Aminoisoxazol 3 Olate

Electronic Structure and Aromaticity of the Isoxazol-3-olate Anion

The isoxazol-3-olate anion, the core of the title compound, possesses a unique electronic structure that dictates its reactivity. Deprotonation of the parent isoxazole (B147169) can occur at three different carbon atoms (C3, C4, and C5). While deprotonation at C4 and C5 yields the corresponding isoxazolide anions, deprotonation at the C3 position leads to the cleavage of the N-O bond and subsequent ring-opening. nih.gov The resulting ring-opened species is a more stable anion. nsf.gov

Reactivity of the 5-Amino Substituent

The amino group at the 5-position of the isoxazole ring significantly influences the molecule's reactivity, acting as a nucleophilic center and participating in various chemical transformations.

Nucleophilic Reactivity and Derivatization

The amino group readily engages in reactions with electrophiles, allowing for the synthesis of a wide range of derivatives. This nucleophilic character is fundamental to its utility in building more complex molecular architectures. The derivatization of aminoazoles is a common strategy in medicinal chemistry to explore structure-activity relationships.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org Amino-substituted heterocycles, such as 5-aminoisoxazole derivatives, are valuable components in MCRs. For instance, 3-amino-5-methylisoxazole (B124983) has been shown to participate in such reactions, highlighting the potential of the amino group to engage in cascade reaction sequences. researchgate.net The development of synthetic enzyme-catalyzed MCRs has further expanded the scope of isoxazol-5(4H)-one synthesis. rsc.org

Electrophilic and Nucleophilic Functionalization of the Isoxazole Ring

The isoxazole ring itself is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized products. These reactions can either preserve the heterocyclic core or result in its transformation.

Direct C-H Activation and Cross-Coupling Reactions

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds, including isoxazoles. mdpi.com Palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position has been achieved, providing a route to 5-arylisoxazoles. nih.gov However, challenges related to the stability of the isoxazole ring under certain catalytic conditions exist, as the N-O bond can be susceptible to cleavage. researchgate.net Nickel-catalyzed cross-coupling reactions have also been developed for the C-H arylation and alkenylation of other azoles, such as imidazoles, which could potentially be adapted for isoxazole systems. nih.gov

Ring-Opening Reactions and Subsequent Transformations

The isoxazole ring can undergo ring-opening reactions under various conditions, leading to versatile intermediates that can be further transformed. clockss.org For example, treatment of isoxazoles with an electrophilic fluorinating agent can induce a ring-opening fluorination to produce α-fluorocyanoketones. organic-chemistry.orgacs.orgchemrxiv.org The N-O bond of the isoxazole ring is known to be labile and can be cleaved under thermal, basic, acidic, or transition-metal-catalyzed conditions, leading to a variety of ring-opened products or rearranged heterocyclic systems. researchgate.net These transformations underscore the synthetic utility of the isoxazole ring as a latent synthon for other functional groups. rsc.org

Photochemical Transformations of Isoxazoles

The isoxazole ring, a key structural motif in many bioactive compounds, exhibits a rich and varied photochemical reactivity primarily driven by the inherent weakness of the nitrogen-oxygen (N-O) bond. Upon exposure to ultraviolet (UV) radiation, typically in the range of 200–330 nm, isoxazoles can undergo a variety of transformations. The principal photochemical process involves the homolytic cleavage of the N-O bond, leading to the formation of a highly reactive acyl azirine intermediate. nih.gov This intermediate is central to the subsequent reaction pathways and can rearrange to form more stable isomers or be trapped by nucleophiles.

One of the most common photochemical rearrangements of isoxazoles is their isomerization to oxazoles. nih.gov This transformation proceeds through the aforementioned acyl azirine intermediate. In addition to oxazole (B20620) formation, recent studies have demonstrated that these photochemical conditions can be harnessed to synthesize other valuable heterocyclic structures. For instance, the photolysis of trisubstituted isoxazoles has been shown to yield isolable ketenimines. These ketenimines can then serve as versatile synthons for the preparation of other pharmaceutically relevant heterocycles, such as pyrazoles, through reactions with hydrazines. nih.gov The efficiency of these photochemical transformations can be influenced by various factors, including the substitution pattern on the isoxazole ring and the reaction conditions, such as the solvent and temperature. Continuous flow photochemical reactors have been successfully employed to scale up these reactions, providing a practical methodology for the synthesis of these complex molecules. acs.org

Furthermore, the photochemically generated acylazirine intermediate can be intercepted by various nucleophiles to afford a diverse range of products. For example, in the presence of amines, the photochemical conversion of isoxazoles can lead to the formation of 5-hydroxyimidazolines, which are not readily accessible through other synthetic routes. These 5-hydroxyimidazolines can be further transformed into multisubstituted imidazoles in a subsequent step.

While direct photochemical studies on Potassium 5-aminoisoxazol-3-olate are not extensively documented, the established reactivity of the isoxazole nucleus allows for predictions of its behavior. The presence of the amino group at the 5-position and the olate at the 3-position is expected to influence the electronic properties of the ring and, consequently, its photochemical reactivity. The amino group, being an electron-donating group, may affect the stability of the intermediate species. Analogous to the behavior of other 5-aminosubstituted heterocycles like 5-aminotetrazoles, which undergo complex photochemical rearrangements involving nitrilimines and carbodiimides, the photochemistry of Potassium 5-aminoisoxazol-3-olate is anticipated to be rich and worthy of detailed investigation. uc.ptnih.gov

| Photochemical Transformation | Isoxazole Substrate Type | Key Intermediate | Major Product(s) | Reference(s) |

| Isomerization | General Isoxazoles | Acyl azirine | Oxazoles | nih.gov |

| Rearrangement/Synthesis | Trisubstituted Isoxazoles | Ketenimine | Pyrazoles | nih.gov |

| Nucleophilic Trapping | General Isoxazoles | Acyl azirine | 5-Hydroxyimidazolines | acs.org |

Radical Chemistry and Open-Shell Reactivity Profiles

The radical chemistry of isoxazoles, while less explored than their photochemical transformations, presents a fascinating area of study. The open-shell reactivity of the isoxazole ring can be initiated through various means, including the use of radical initiators or through photoredox catalysis. These reactions often involve the isoxazole ring acting as either a radical acceptor or a precursor to radical species.

A notable example of radical involvement in the chemistry of isoxazole derivatives is in the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which are structurally related to the isoxazol-3-olate core of the subject compound. Mechanistic investigations, including radical trapping experiments using TEMPO, have provided strong evidence that the formation of these compounds can proceed through a radical-mediated pathway under photochemical conditions. mdpi.com The proposed mechanism involves a photoinduced electron transfer (PET) process, leading to the formation of radical intermediates that subsequently combine to form the final product. mdpi.com This highlights the potential for Potassium 5-aminoisoxazol-3-olate to participate in similar radical-mediated synthetic transformations.

Furthermore, studies on the reactions of 5-aminoisoxazoles with α-diazocarbonyl compounds have demonstrated the versatile reactivity of the amino group, which can selectively undergo N-H insertion reactions in the presence of a rhodium catalyst. nih.gov While this is not a radical reaction, it underscores the chemical accessibility of the amino group for various transformations.

Electron spin resonance (ESR) studies on the anion radicals of isoxazole and its derivatives have revealed that upon reduction, the isoxazole ring can undergo rupture of an oxygen bond. unizg.hr This leads to a structure where the negative charge is localized on the oxygen atom, and the spin density is distributed on the remaining atoms of the broken ring. This propensity for ring-opening under reductive conditions is a key feature of the open-shell reactivity profile of isoxazoles.

| Radical Process | Isoxazole Derivative | Method of Generation | Observed Outcome/Product | Reference(s) |

| Radical-mediated synthesis | Isoxazole-5(4H)-ones | Photoredox Catalysis | 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | mdpi.com |

| Anion radical formation | Isoxazole | Alkali metal reduction | Ring-ruptured species | unizg.hr |

Advanced Spectroscopic and Structural Elucidation of Potassium 5 Aminoisoxazol 3 Olate

High-Resolution NMR Spectroscopy for Regiochemical and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including regiochemistry and the electronic environment of nuclei. For isoxazole (B147169) derivatives, ¹H and ¹³C NMR spectroscopy provides key insights into the substitution pattern of the ring.

In the case of 5-aminoisoxazole derivatives, the chemical shifts of the ring protons and carbons are influenced by the electronic effects of the substituents. For instance, in a study of 3,5-disubstituted isoxazoles, the isoxazole proton typically appears as a singlet in the ¹H NMR spectrum. rsc.org The precise chemical shift of this proton is sensitive to the nature of the substituents at positions 3 and 5.

For 5-aminoisoxazol-3-ol, the tautomeric equilibrium between the -ol and the keto form (5-amino-isoxazol-3(2H)-one) in solution would significantly influence the NMR spectra. The presence of the amino group at the C5 position and the hydroxyl group at the C3 position would lead to characteristic chemical shifts. The formation of the potassium salt, Potassium 5-aminoisoxazol-3-olate, involves the deprotonation of the hydroxyl group, resulting in an olate. This would cause a significant upfield shift in the ¹³C NMR signal for the C3 carbon due to increased electron density.

A representative, though hypothetical, dataset for the ¹H and ¹³C NMR of 5-aminoisoxazol-3-ol in a suitable solvent like DMSO-d₆ is presented below.

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~5.0 | Singlet | C4-H |

| ¹H | ~6.5 | Broad Singlet | -NH₂ |

| ¹H | ~10.0 | Broad Singlet | -OH |

| ¹³C | ~170 | Singlet | C3-O |

| ¹³C | ~160 | Singlet | C5-N |

| ¹³C | ~80 | Singlet | C4 |

This table is generated based on typical chemical shifts for similar structures and is for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. scirp.orgnih.gov The vibrational modes of a molecule are sensitive to bond strengths, masses of the atoms, and molecular symmetry.

For Potassium 5-aminoisoxazol-3-olate, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the isoxazole ring and the amino and olate functional groups. The isoxazole ring itself has characteristic stretching and bending vibrations.

Key expected vibrational frequencies for 5-aminoisoxazol-3-ol are summarized in the table below. Upon formation of the potassium salt, the broad O-H stretching band would disappear, and the C-O stretching frequency would shift due to the formation of the olate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR |

| N-H | Stretching | 3300-3500 | IR, Raman |

| C=N | Stretching | 1620-1680 | IR, Raman |

| C=C | Stretching | 1580-1640 | IR, Raman |

| C-O | Stretching | 1200-1300 | IR |

| N-H | Bending | 1550-1650 | IR |

This table is based on established group frequencies and data from related compounds. esisresearch.org

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the isoxazole ring, which may be weak in the IR spectrum. researchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. nih.gov For Potassium 5-aminoisoxazol-3-olate, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula.

In the case of the neutral 5-aminoisoxazol-3-ol, with a molecular formula of C₃H₄N₂O₂, the expected monoisotopic mass is approximately 100.0273 g/mol . scbt.com Upon forming the potassium salt, the molecular weight would increase by the mass of a potassium ion minus the mass of a proton.

The fragmentation of isoxazole rings in the mass spectrometer often involves the cleavage of the N-O bond, which is the weakest bond in the ring. nih.gov For 5-aminoisoxazol-3-ol, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, or H₂O. A study on the fragmentation of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives showed characteristic losses corresponding to the isoxazole moiety. mdpi.com

A plausible fragmentation pattern for 5-aminoisoxazol-3-ol is outlined below:

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 100 | [M]⁺ | - |

| 72 | [M - CO]⁺ | CO |

| 56 | [M - CO₂]⁺ | CO₂ |

| 44 | [C₂H₄N]⁺ | C₂O₂ |

This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry.

X-ray Crystallographic Analysis for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for Potassium 5-aminoisoxazol-3-olate is not publicly available, analysis of related structures provides insight into the expected solid-state conformation. For instance, X-ray crystallographic studies on various isoxazole derivatives have detailed the planarity of the isoxazole ring and the conformations of its substituents. nih.gov

In the solid state, Potassium 5-aminoisoxazol-3-olate would likely form a crystal lattice with the potassium ions coordinated to the oxygen of the olate and potentially the nitrogen atoms of the isoxazole ring and the amino group. Hydrogen bonding between the amino groups of adjacent molecules would also be expected to play a significant role in the crystal packing.

| Structural Parameter | Expected Value/Feature |

| Isoxazole Ring | Planar |

| C3-O Bond Length | Shorter than a single bond due to resonance |

| K⁺ Coordination | To the olate oxygen and potentially other heteroatoms |

| Intermolecular Interactions | Ionic interactions, Hydrogen bonding |

This table is based on general principles of crystallography and data from related structures.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics (e.g., Inversion Motions of Amine Groups)

Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecular geometry and can also be used to study dynamic processes such as the inversion motion of amino groups. nih.gov

A study of 3-aminoisoxazole (B106053) using rotational spectroscopy revealed the planar structure of the molecule and provided accurate rotational constants. nih.gov For 5-aminoisoxazol-3-ol, rotational spectroscopy would allow for the precise determination of its gas-phase structure. The presence of the amino group could lead to observable tunneling effects in the rotational spectrum due to the inversion motion of the -NH₂ group, similar to what has been observed for other amino-substituted heterocycles. nih.gov

The rotational spectrum would be characterized by a set of rotational constants (A, B, and C) from which the moments of inertia and, subsequently, the molecular geometry can be derived.

| Spectroscopic Parameter | Information Gained |

| Rotational Constants (A, B, C) | Precise molecular geometry (bond lengths and angles) |

| Centrifugal Distortion Constants | Information on the rigidity of the molecule |

| Hyperfine Structure | Electronic environment of quadrupolar nuclei (e.g., ¹⁴N) |

| Spectral Splittings | Tunnelling motions (e.g., amine inversion) |

This table outlines the information that can be obtained from a rotational spectroscopy study.

Computational Chemistry and Theoretical Studies on Potassium 5 Aminoisoxazol 3 Olate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distribution, and the energies of different molecular states.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to study the electronic properties of isoxazole (B147169) derivatives. For a compound like Potassium 5-aminoisoxazol-3-olate, DFT calculations would be instrumental in determining optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help in understanding the molecule's reactivity and kinetic stability. However, specific DFT studies on Potassium 5-aminoisoxazol-3-olate are not found in the current body of scientific literature.

For higher accuracy in energetic predictions, composite ab initio methods are employed. These methods, such as the Gaussian-n (Gn) or Weizmann-n (Wn) theories, combine results from several high-level calculations to approximate the results of a much more computationally expensive calculation. They are particularly useful for obtaining precise thermochemical data. There is currently no evidence of the application of these high-accuracy methods to the study of Potassium 5-aminoisoxazol-3-olate.

Mechanistic Studies of Reactions Involving the Compound

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions. For isoxazole derivatives, computational studies have explored reaction pathways such as ring-opening and isomerization. In the case of Potassium 5-aminoisoxazol-3-olate, theoretical investigations could map out the transition states and intermediates involved in its synthesis or degradation, providing insights into reaction barriers and kinetics. Such specific mechanistic studies for this compound are yet to be published.

Analysis of Aromaticity and Electron Delocalization within the Ring System

The isoxazole ring possesses a degree of aromaticity which influences its stability and reactivity. Computational methods can quantify this aromatic character through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These analyses would reveal the extent of electron delocalization within the 5-aminoisoxazol-3-olate anion and how it is influenced by the amino substituent and the potassium counter-ion. No specific studies on the aromaticity of Potassium 5-aminoisoxazol-3-olate have been identified.

Investigation of Ion-Molecule Interactions and Solvation Effects (e.g., Potassium Ion Coordination)

The interaction between the 5-aminoisoxazol-3-olate anion and the potassium cation is a key aspect of the compound's structure and properties. Computational models can explore the coordination environment of the potassium ion, identifying the preferred binding sites on the anion and the nature of the ion-molecule interactions. Furthermore, the inclusion of solvent models in these calculations can predict how the surrounding medium affects the structure and stability of the salt. While general studies on potassium ion coordination with heterocyclic ligands exist, specific computational data on the coordination and solvation of Potassium 5-aminoisoxazol-3-olate is not available.

Conformational Analysis and Potential Energy Surfaces

The presence of the amino group introduces conformational flexibility to the molecule. A thorough conformational analysis would identify the various possible spatial arrangements of the atoms and their relative energies. This involves mapping the potential energy surface (PES) to locate the global and local energy minima, which correspond to the stable conformers. Such an analysis is fundamental for understanding the compound's three-dimensional structure and its influence on its chemical behavior. To date, no detailed conformational analysis or PES studies for Potassium 5-aminoisoxazol-3-olate have been reported.

Applications of Potassium 5 Aminoisoxazol 3 Olate in Advanced Chemical Synthesis

Role as a Privileged Scaffold in Diversity-Oriented Synthesis

The isoxazole (B147169) ring system, the core of potassium 5-aminoisoxazol-3-olate, is widely recognized as a "privileged scaffold" in medicinal chemistry and diversity-oriented synthesis (DOS). nih.govrsc.org Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them ideal starting points for the development of new therapeutic agents. The isoxazole moiety's electron-rich nature and its capacity for various chemical transformations allow for the generation of large and structurally diverse libraries of compounds. nih.gov

Diversity-oriented synthesis aims to create collections of molecules with a high degree of structural variety to explore chemical space and identify novel bioactive compounds. nih.gov The 5-aminoisoxazole-3-olate structure is particularly amenable to this approach. The amino group and the isoxazole ring itself provide multiple points for functionalization. For instance, multicomponent reactions (MCRs) involving 5-amino-3-methylisoxazole (B44965), a closely related compound, have been successfully employed to generate complex heterocyclic structures like isoxazolo[5,4-b]pyridines in a single step. frontiersin.org This strategy allows for the rapid assembly of diverse molecular architectures from simple starting materials.

The synthesis of isoxazole derivatives through 1,3-dipolar cycloaddition reactions is another powerful tool in DOS. nih.govnih.gov This method allows for the controlled formation of the isoxazole ring with a variety of substituents, further expanding the accessible chemical diversity. The ability to perform these syntheses on a solid phase enhances the efficiency of generating large compound libraries. nih.gov

Utilization as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the 5-aminoisoxazol-3-olate scaffold makes it an excellent building block for the construction of more complex, fused heterocyclic systems. ijpcbs.com Fused heterocycles are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. The amino group at the 5-position can act as a nucleophile, participating in cyclization reactions to form new rings fused to the isoxazole core.

Research has demonstrated that 5-aminopyrazoles, which are structurally analogous to 5-aminoisoxazoles, are valuable precursors for designing and synthesizing fused pyrazoloazines. frontiersin.org Similarly, reactions of 5-amino-3-methylisoxazole with various reagents can lead to the formation of different heterocyclic systems. For example, its condensation with aromatic aldehydes and 1,3-diketones under microwave irradiation has been shown to produce isoxazolo[5,4-b]pyridines. frontiersin.org The reaction conditions can be tuned to favor the formation of specific products, highlighting the versatility of this building block.

The following table illustrates the types of complex heterocyclic systems that can be synthesized from aminoazole precursors, demonstrating the potential of potassium 5-aminoisoxazol-3-olate in this area.

| Starting Aminoazole | Reagents | Resulting Heterocyclic System |

| 5-Amino-3-methylisoxazole | Aromatic aldehydes, 1,3-cyclohexanedione | Isoxazolo[5,4-b]pyridines |

| 5-Amino-3-methylisoxazole | Aromatic aldehydes, Meldrum's acid | Dihydropyridines |

| 5-Amino-3-methyl-1-phenylpyrazole | Aromatic aldehydes, 4-hydroxycoumarin | Pyrazolo[3,4-b]pyridines |

This table is based on reactions of related aminoazole compounds and serves to illustrate the synthetic potential.

Precursor in the Synthesis of Unnatural Amino Acids and Peptide Mimetics

Unnatural amino acids are crucial components in modern drug discovery, offering a way to create peptides and proteins with enhanced stability, novel functions, and improved therapeutic properties. The isoxazole moiety can serve as a core for the synthesis of such non-proteinogenic amino acids.

A notable example is the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid, a derivative of the title compound, as a novel unnatural amino acid in the solid-phase synthesis of mixed α/β-peptides. This bifunctional isoxazole derivative contains both an amino and a carboxylic acid group, allowing it to be incorporated into peptide chains. The development of methods for incorporating such unnatural amino acids into peptides is a significant area of research.

The isoxazole ring can also be found in other synthetic amino acids that have been investigated as ligands for glutamate (B1630785) receptors. For instance, 4-substituted analogues of (RS)-2-amino-3-(3-hydroxy-5-isoxazolyl)propionic acid (HIBO) have been synthesized and evaluated for their pharmacological activity. This demonstrates the potential of the isoxazole scaffold in designing molecules that can mimic the structure and function of natural amino acids and interact with biological targets.

Derivatization for Enhanced Chemical Functionality

The functional groups present in potassium 5-aminoisoxazol-3-olate, namely the amino group and the isoxazole ring itself, provide ample opportunities for derivatization to enhance its chemical functionality. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of a wide range of substituents. These modifications can be used to tune the electronic properties, solubility, and biological activity of the resulting molecules.

The isoxazole ring can also be functionalized through various reactions. For example, the synthesis of isoxazole derivatives with different substituents at various positions on the ring is a common strategy to explore structure-activity relationships. The weak nitrogen-oxygen bond in the isoxazole ring can lead to ring-cleavage reactions under certain conditions, providing a pathway to other classes of compounds. nih.gov

The synthesis of fused heterocyclic systems, as discussed earlier, is another form of derivatization that significantly enhances the chemical functionality of the parent molecule. By building upon the 5-aminoisoxazol-3-olate core, chemists can create complex molecular architectures with tailored properties for specific applications.

Applications in Advanced Materials Chemistry

While the applications of isoxazoles in medicinal chemistry are well-established, their use in advanced materials chemistry is a growing area of research. The rigid, planar structure of the isoxazole ring, along with its electronic properties, makes it an attractive component for the design of novel organic materials.

One promising application is in the development of liquid crystals. Research has shown that incorporating isoxazole and isoxazoline (B3343090) scaffolds into thiourea (B124793) and amide compounds can induce liquid crystalline properties. beilstein-journals.orgnih.gov The strong dipole moments and polarizability of the isoxazole core contribute to the formation of stable mesophases. beilstein-journals.org Specifically, thioureas and amides containing an isoxazole ring have been observed to exhibit a nematic mesophase. beilstein-journals.org

Furthermore, the synthesis of polyisoxazoles represents another exciting frontier in materials science. Polyisoxazoles derived from the cycloaddition of nitrile-N-oxides and alkynes have been reported. rsc.org The thermal properties of these polymers, such as their glass transition temperatures, can be tuned by varying the monomers used in the polymerization process. rsc.org The development of bio-based polyisoxazoles from feedstocks like fatty acids opens up possibilities for creating more sustainable materials. rsc.org

Contributions to Prebiotic Chemistry Research

The study of the chemical origins of life, or prebiotic chemistry, seeks to understand how the building blocks of life could have formed on the early Earth. Potassium ions are thought to have played a crucial role in the emergence of life, as they are essential for many biological processes. The high intracellular concentration of potassium in all living cells suggests that life may have originated in a potassium-rich environment.

In the context of the RNA world hypothesis, which posits that RNA was the primary form of genetic material before DNA, the formation of ribonucleotides from simpler precursors is a key area of investigation. 3-Aminoisoxazole (B106053) has been identified as a potential key intermediate in the prebiotic synthesis of pyrimidine (B1678525) ribonucleotides. Spectroscopic studies have been conducted to facilitate the search for 3-aminoisoxazole in the interstellar medium, which would provide evidence for the exogenous delivery of key prebiotic molecules to the early Earth.

The presence of potassium in the prebiotic environment, potentially in clay minerals, could have facilitated the polymerization of biomolecules. nih.gov While direct studies on potassium 5-aminoisoxazol-3-olate in prebiotic chemistry are limited, the established importance of both potassium and simple isoxazole derivatives in origin-of-life scenarios suggests that this compound and its related structures are relevant to ongoing research in this field.

Q & A

Q. What are the standard synthetic routes for Potassium 5-aminoisoxazol-3-olate, and what methodological considerations ensure reproducibility?

A common synthesis involves base-mediated reactions in polar aprotic solvents like DMSO. For example, potassium hydroxide can deprotonate precursors (e.g., substituted isoxazoles) under vigorous stirring, followed by extraction with chloroform and recrystallization from methanol . Key considerations include:

- Reaction temperature (e.g., 20°C to avoid side reactions).

- Solvent purity and drying agents (e.g., anhydrous MgSO₄).

- Stirring duration (≥2 hours for complete conversion).

Q. How should researchers characterize Potassium 5-aminoisoxazol-3-olate to confirm structural integrity?

Use a multi-technique approach:

- Single-crystal X-ray diffraction to resolve bond lengths/angles (mean σ(C–C) = 0.002 Å) and confirm tautomeric forms .

- Spectroscopy : Compare experimental IR/NMR data with computational predictions (e.g., DFT) to validate functional groups.

- Elemental analysis to verify potassium content and stoichiometry.

Q. What safety protocols are critical when handling Potassium 5-aminoisoxazol-3-olate?

Based on structurally related compounds:

- Use respiratory protection (FFP2 masks) and gloves to avoid inhalation/skin contact .

- Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for Potassium 5-aminoisoxazol-3-olate derivatives?

Contradictions often arise from tautomerism or solvent effects. Methodological solutions include:

Q. What strategies optimize the reaction yield of Potassium 5-aminoisoxazol-3-olate in scaled-up syntheses?

Key parameters to optimize:

- Solvent choice : Replace DMSO with lower-boiling-point solvents (e.g., DMF) for easier removal.

- Stoichiometry : Adjust KOH equivalents (e.g., 3.3 mol/mol precursor) to balance deprotonation efficiency vs. side reactions .

- Workup : Increase chloroform extraction cycles (e.g., 6×25 mL) to maximize product recovery .

Q. How does the stability of Potassium 5-aminoisoxazol-3-olate vary under different pH and temperature conditions?

Stability studies on analogous compounds suggest:

Q. What emerging applications in pharmacological research justify further study of this compound?

While direct data is limited, structurally related 5-amino-isoxazole derivatives show promise as:

- Enzyme inhibitors : Screen against kinases or proteases using fluorescence polarization assays.

- Precursors for bioactive molecules : Functionalize via Pd-catalyzed cross-coupling to introduce pharmacophores (e.g., pyridyl groups) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for isoxazole derivatives?

Apply triangulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.